Poly(hexadecyl methacrylate)

Catalog No.
S954786
CAS No.
25986-80-5
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(hexadecyl methacrylate)

CAS Number

25986-80-5

Product Name

Poly(hexadecyl methacrylate)

IUPAC Name

hexadecyl 2,2-dimethylbutanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3

InChI Key

JROXTPKNWZCTHG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC

Poly(hexadecyl methacrylate) belongs to a class of long chain of poly (alkyl) methacrylate. It can be dissolved in benzene and heptane.

Poly(hexadecyl methacrylate) (PHDMA), CAS 25986-80-5, is a long-chain poly(alkyl methacrylate) (PAMA) recognized for its pronounced hydrophobicity and distinct thermal properties driven by its C16 alkyl side chain. Unlike short-chain analogs such as PMMA, PHDMA exhibits side-chain crystallization, resulting in a defined melting transition (Tm) around ambient temperatures. This combination of a flexible methacrylate backbone and waxy, crystallizable side chains makes it a critical component in applications requiring specific thermal responsiveness, high surface hydrophobicity, or performance as a lubricant additive.

Substituting Poly(hexadecyl methacrylate) with other poly(alkyl methacrylate)s based on alkyl chain length proximity—such as poly(lauryl methacrylate) (PLMA, C12) or poly(stearyl methacrylate) (PSMA, C18)—is unreliable for performance-critical applications. A change of just a few carbons in the side chain significantly alters key material properties like side-chain melting temperature (Tm), solubility in specific solvents, and surface energy. For instance, the Tm, which dictates thermal switching behavior and low-temperature performance, is highly dependent on the specific chain length. This makes PHDMA non-interchangeable where precise thermal transitions, surface hydrophobicity, or formulation compatibility are required for processability and end-use function.

Superior Surface Hydrophobicity at Ambient Temperature

At ambient temperature (24 °C), Poly(hexadecyl methacrylate) (PHDMA) demonstrates significantly higher surface hydrophobicity compared to both shorter and longer alkyl chain analogs. In a direct comparison, PHDMA exhibited a water contact angle of approximately 115°, exceeding that of poly(lauryl methacrylate) (PLMA, C12) at ~108° and poly(stearyl methacrylate) (PSMA, C18) at ~100°. The C18 analog, PSMA, shows a marked drop in contact angle as it is below its melting temperature and in a more ordered, crystalline state, which reduces surface hydrophobicity compared to the less ordered, non-crystalline state of PHDMA at the same temperature.

Evidence DimensionStatic Water Contact Angle
Target Compound Data~115° (for PHDMA, C16)
Comparator Or BaselinePLMA (C12): ~108°; PSMA (C18): ~100°
Quantified Difference7° higher than PLMA; 15° higher than PSMA
ConditionsMeasurement performed on polymer coatings on glass at 24 °C.

For applications requiring maximal water repellency at room temperature, such as specialty coatings or surface modifications, the C16 side chain provides a distinct hydrophobic advantage over closely related C12 and C18 alternatives.

Defined Side-Chain Melting Transition for Thermal Switching Applications

The C16 alkyl side chain of Poly(hexadecyl methacrylate) provides a distinct and sharp side-chain melting temperature (Tm) that is critical for thermal switching applications. Differential Scanning Calorimetry (DSC) identifies the Tm of PHDMA at approximately 21 °C. This is significantly different from longer-chain analogs like poly(stearyl methacrylate) (PSMA, C18), which melts at a higher temperature of 36 °C. Shorter-chain analogs like poly(lauryl methacrylate) (PLMA, C12) have a much lower Tm, often below 0 °C, and do not offer a usable transition near ambient temperatures.

Evidence DimensionSide-Chain Melting Temperature (Tm)
Target Compound Data~21 °C (for PHDMA, C16)
Comparator Or BaselinePSMA (C18): 36 °C
Quantified Difference15 °C lower than PSMA
ConditionsDetermined by Differential Scanning Calorimetry (DSC).

This specific melting point makes PHDMA uniquely suitable for creating surfaces or devices that change properties (e.g., wettability, adhesion) precisely at room temperature, a feature not available with C12 or C18 analogs.

Optimized Alkyl Chain Length for Lubricant Additive Performance

In lubricant applications, particularly as pour point depressants (PPDs), the alkyl side-chain length is a critical performance parameter. While homopolymers with longer alkyl chains generally show better performance in reducing the pour point of mineral oils, PHDMA's C16 chain is part of a distribution often used to achieve an optimal balance. For many base stocks, the most effective PPDs are copolymers with an average side chain length between C12.6 and C13.5, indicating that a blend of monomers is often required. However, for heavier, more waxy base oils, polymers with a higher proportion of longer, 'waxy' side chains (≥ C14) like PHDMA are required for effective interaction and crystallization modification. This makes PHDMA a more suitable precursor or component for formulations targeting heavy base stocks compared to polymers based solely on shorter chains like C12.

Evidence DimensionPour Point Depressant (PPD) Efficacy
Target Compound DataEffective for heavier, more waxy base stocks due to its long (C16) 'waxy' side chain.
Comparator Or BaselinePolymers with shorter average chain lengths (e.g., C12-C13) are optimal for lighter, less waxy oils.
Quantified DifferenceQualitative but distinct; performance is highly dependent on matching the polymer's side-chain distribution to the wax content of the base oil.
ConditionsPerformance as a PPD additive in mineral oil base stocks.

Procurement for lubricant additives must match the polymer's alkyl chain length to the specific base oil; PHDMA is a necessary choice for formulating high-performance PPDs for heavier oils, where shorter-chain analogs would be less effective.

Development of Thermally-Responsive Surfaces for Cell Culture or Microfluidics

The well-defined side-chain melting transition of PHDMA at ~21 °C enables the creation of 'smart' surfaces. Below this temperature, the surface is more crystalline and can be tailored for cell adhesion; upon warming just above room temperature, the chains melt, becoming more mobile and triggering cell detachment non-invasively. This precise thermal trigger is not achievable with PSMA (C18), which requires heating to 36 °C.

Formulation of High-Performance Water-Repellent Coatings

Leveraging its superior water contact angle (~115°) at ambient temperatures, PHDMA is a primary candidate for formulating robust hydrophobic coatings for textiles, glass, or other substrates. Its performance surpasses that of the common C18 analog, PSMA, making it the right choice when maximizing water repellency without heating is a key process or performance requirement.

Precursor for Pour Point Depressants in Heavy-Duty Lubricants

As a homopolymer or a key comonomer, PHDMA provides the necessary long 'waxy' side chains required to effectively modify wax crystal formation in heavy mineral oil base stocks. Formulators targeting lubricants for industrial machinery or diesel engines operating in cold climates would select PHDMA to ensure fluidity and prevent gelling, a task for which shorter-chain PAMAs are less suited.

XLogP3

9.6

Other CAS

25986-80-5

General Manufacturing Information

2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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